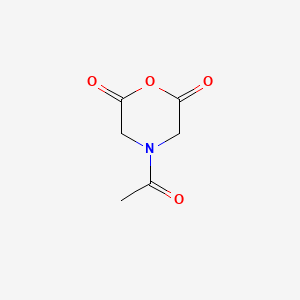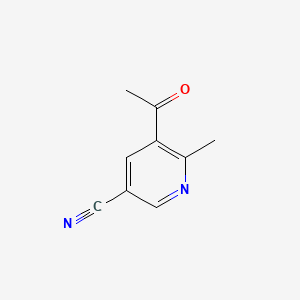
HEZ-PBAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pheromone biosynthesis activating neuropeptide (PBAN) is a neuropeptide that regulates sex pheromone production in female moths. The compound HEZ-PBAN, isolated from the corn earworm (Helicoverpa zea), is a 33-amino acid peptide that plays a crucial role in the biosynthesis of sex pheromones in moths. It shares significant homology with other PBAN molecules isolated from different moth species, such as Bombyx mori and Lymantria dispar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEZ-PBAN involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
HEZ-PBAN undergoes various chemical reactions, including:
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
HEZ-PBAN has several scientific research applications, including:
Mechanism of Action
HEZ-PBAN exerts its effects by binding to specific receptors on the pheromone gland cells of female moths. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). The activated PKA then phosphorylates target proteins, leading to the biosynthesis and release of sex pheromones .
Comparison with Similar Compounds
HEZ-PBAN shares significant homology with other PBAN molecules, such as:
Bombyx mori PBAN-I: A 33-amino acid peptide with similar pheromonotropic activity.
Bombyx mori PBAN-II: A 34-amino acid peptide with an additional amino acid compared to PBAN-I.
Lymantria dispar PBAN: :
Properties
CAS No. |
122071-54-9 |
|---|---|
Molecular Formula |
C167H259N47O57S2 |
Molecular Weight |
3901.301 |
InChI |
InChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1 |
InChI Key |
NZYXUPVSMGHNSI-XZGPUOGASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


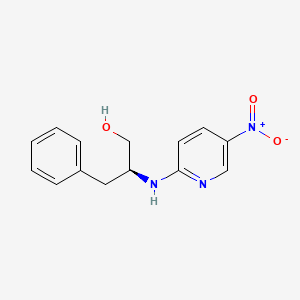


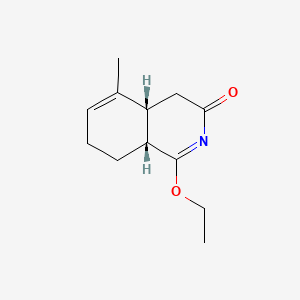

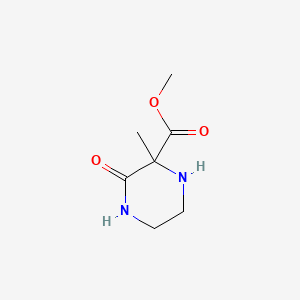
![calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B568628.png)
